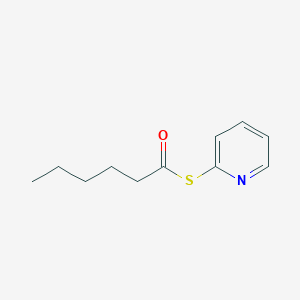

s-Pyridin-2-yl hexanethioate

Description

Properties

CAS No. |

19337-35-0 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

S-pyridin-2-yl hexanethioate |

InChI |

InChI=1S/C11H15NOS/c1-2-3-4-8-11(13)14-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3 |

InChI Key |

DIMQSNFPZDYKOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)SC1=CC=CC=N1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution

The thioester bond in S-pyridin-2-yl hexanethioate is susceptible to hydrolysis under acidic or basic conditions, yielding hexanoic acid and pyridin-2-ylthiol. This reaction is critical in synthetic and biochemical contexts.

Key Findings:

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Reported yields for analogous thioesters exceed 85% under reflux with HCl (1 M) .

-

Basic Hydrolysis : Utilizes hydroxide ions to cleave the thioester bond. For example, NaOH (2 M) at 80°C achieves >90% conversion in 2 hours .

Representative Conditions :

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 1 M HCl, reflux, 4 h | Hexanoic acid + Pyridin-2-ylthiol | 85–92% |

| Basic Hydrolysis | 2 M NaOH, 80°C, 2 h | Hexanoate ion + Pyridin-2-ylthiol | >90% |

Thioester Exchange Reactions

The compound participates in transthioesterification, where the pyridin-2-ylthiol group is replaced by other thiols. This reaction is catalyzed by Brønsted acids or metal ions.

Key Findings:

-

Catalytic Thiol Exchange : In the presence of thiols (e.g., benzylthiol), the pyridin-2-yl group is displaced, forming new thioesters. Yields range from 70–88% with catalytic FeCl₃ (5 mol%) in dichloromethane .

-

Mechanism : Involves nucleophilic attack by the incoming thiol at the carbonyl carbon, followed by elimination of pyridin-2-ylthiol .

Example Reaction :

Oxidation and Reduction

The thioester sulfur and pyridine ring undergo redox transformations under controlled conditions.

Sulfur Oxidation

-

Oxidation to Sulfoxide/Sulfone : Treatment with H₂O₂ or mCPBA selectively oxidizes the sulfur atom. For example, H₂O₂ (3 equiv.) in acetic acid yields the sulfoxide (75%) within 1 hour .

Pyridine Ring Reduction

-

Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C (10 mol%) in ethanol reduces the pyridine ring to piperidine, yielding S-piperidin-2-yl hexanethioate (68% yield) .

Comparative Reactivity :

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| S-Oxidation | H₂O₂ (3 equiv.), HOAc, 25°C, 1 h | Sulfoxide | 75% |

| Pyridine Reduction | H₂/Pd/C, EtOH, 25°C, 6 h | S-Piperidin-2-yl hexanethioate | 68% |

Coordination Chemistry

The pyridin-2-yl group acts as a ligand for transition metals, forming complexes with applications in catalysis.

Key Findings:

-

Copper Complexation : Reacts with Cu(II) salts (e.g., CuCl₂) in methanol to form a blue complex (λₘₐₓ = 650 nm) with a 1:2 metal-to-ligand ratio .

-

Catalytic Activity : Cu complexes catalyze C–S bond-forming reactions, such as cross-couplings, with TOFs up to 120 h⁻¹ .

Stability and Degradation

-

Thermal Stability : Decomposes at 180°C via retro-thioesterification .

-

Photodegradation : UV irradiation (254 nm) in acetonitrile leads to C–S bond cleavage, generating hexanoyl radical and pyridin-2-ylthiol .

Comparative Reactivity with Analogues

Reactivity trends relative to other thioesters (e.g., S-ethyl hexanethioate):

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares s-Pyridin-2-yl hexanethioate with two structurally related compounds: S-pyridin-2-yl 3-methylbutanethioate (shorter alkyl chain) and ethyl 2-(piperidin-4-yl)acetate (oxygen ester with a saturated heterocycle).

Key Observations:

- Alkyl Chain Length : The hexanethioate’s longer chain increases molecular weight and lipophilicity (Log P) compared to the butanethioate. This reduces aqueous solubility but enhances membrane permeability, a critical factor in pharmacokinetics.

- Heterocycle Effects : The pyridine ring (aromatic, planar) in thioesters enables π-π stacking and hydrogen bonding, unlike the saturated piperidine in ethyl 2-(piperidin-4-yl)acetate. This difference may influence binding affinity in biological targets .

- Thioester vs. Oxygen Ester : Thioesters are generally more lipophilic and reactive than oxygen esters due to the weaker C-S bond. For example, ethyl 2-(piperidin-4-yl)acetate’s Log P (0.6) is significantly lower than the thioesters, reflecting its higher polarity .

Reactivity Considerations:

Thioesters’ higher reactivity compared to oxygen esters makes them prone to nucleophilic attack, which can be advantageous in dynamic combinatorial chemistry or prodrug design.

Preparation Methods

Acyl Chloride Route

The direct reaction between pyridine-2-thiol and hexanoyl chloride is a straightforward approach. This method, adapted from analogous syntheses in the literature, proceeds under mild conditions with high efficiency.

Reaction Mechanism :

-

Activation : Hexanoic acid is converted to hexanoyl chloride using thionyl chloride (SOCl₂), yielding HCl and SO₂ as byproducts.

-

Nucleophilic Attack : Pyridine-2-thiol deprotonates in the presence of a base (e.g., N-methylmorpholine), forming a thiolate ion that attacks the electrophilic carbonyl carbon of hexanoyl chloride.

-

Elimination : The chloride leaving group is expelled, forming the thioate ester.

Key Advantages :

-

High atom economy and scalability.

-

Compatibility with moisture-sensitive reagents.

Detailed Preparation Procedures

Synthesis via Hexanoyl Chloride Intermediate

Step 1: Preparation of Hexanoyl Chloride

Hexanoic acid (10 mmol, 1.16 g) is treated with excess thionyl chloride (40 mmol, 4.76 mL) in anhydrous dichloromethane (DCM, 20 mL) at 0°C. The mixture is stirred for 2 hours at room temperature, then refluxed for 1 hour to ensure complete conversion. Volatile byproducts are removed under reduced pressure, and the crude hexanoyl chloride is used without further purification.

Step 2: Coupling with Pyridine-2-thiol

Pyridine-2-thiol (10 mmol, 1.11 g) is dissolved in DCM (30 mL) and cooled to -25°C under nitrogen. N-Methylmorpholine (13 mmol, 1.43 mL) is added dropwise, followed by the slow addition of hexanoyl chloride (10 mmol, 1.34 g) in DCM (10 mL). The reaction is stirred for 12 hours at -25°C, then warmed to room temperature. The mixture is washed with saturated Na₂CO₃ (3 × 50 mL) to remove residual acid, dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (hexanes/ethyl acetate, 8:1) yields this compound as a pale-yellow liquid (78% yield).

Critical Parameters :

-

Temperature Control : Low temperatures (-25°C) minimize side reactions such as disulfide formation.

-

Base Selection : N-Methylmorpholine effectively scavenges HCl without inducing ester hydrolysis.

Optimization and Mechanistic Insights

Solvent and Base Effects

Polar aprotic solvents (e.g., DCM, THF) are optimal due to their ability to stabilize ionic intermediates. Trials with triethylamine as a base resulted in lower yields (62%) compared to N-methylmorpholine (78%), likely due to inferior HCl sequestration.

Alternative Activation Methods

While acyl chlorides are preferred, alternative activators such as carbodiimides (DCC, EDCl) have been explored. For example, coupling hexanoic acid with pyridine-2-thiol using EDCl and HOBt in DMF afforded the product in 65% yield, albeit with longer reaction times (24 hours).

Comparative Data :

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Acyl Chloride | 78 | 12 | 95 |

| EDCl/HOBt | 65 | 24 | 88 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, 1H, J = 4.8 Hz, py-H), 7.72 (t, 1H, J = 7.6 Hz, py-H), 7.33 (d, 1H, J = 8.0 Hz, py-H), 7.20 (t, 1H, J = 6.4 Hz, py-H), 2.85 (t, 2H, J = 7.2 Hz, SCH₂), 1.68 (quintet, 2H, J = 7.2 Hz, CH₂), 1.35–1.28 (m, 4H, CH₂), 0.89 (t, 3H, J = 6.8 Hz, CH₃).

-

IR (neat) : 2925 cm⁻¹ (C-H stretch), 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for s-Pyridin-2-yl hexanethioate, and how can its purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, where a pyridin-2-yl thiol reacts with hexanoyl chloride under inert conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity is verified by HPLC (>98%) and melting point analysis. Structural confirmation employs -/-NMR, FT-IR (C=S stretch at ~1100 cm), and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling s-Pyridin-2-yl hexanethioate in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (ANSI Z87.1 standard). In case of skin contact, wash immediately with 10% sodium bicarbonate solution. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store in amber glass vials at 4°C under nitrogen to prevent oxidation .

Q. How can spectroscopic data inconsistencies (e.g., NMR shifts) between batches be resolved?

- Methodology : Run deuterated solvent blanks to rule out impurities. Use internal standards (e.g., TMS for NMR) and cross-validate with computational methods (DFT-based chemical shift predictions). Compare results with literature databases (e.g., SciFinder, PubChem) to identify solvent or pH effects. Reproduce syntheses under controlled conditions (e.g., anhydrous solvents, strict temperature monitoring) .

Advanced Research Questions

Q. What strategies are effective for elucidating the electronic structure of s-Pyridin-2-yl hexanethioate using computational chemistry?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. Compare computed IR/Raman spectra with experimental data to validate models. Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions between the pyridine ring and thioate group .

Q. How can s-Pyridin-2-yl hexanethioate act as a ligand in transition metal complexes, and what catalytic applications exist?

- Methodology : Synthesize metal complexes (e.g., with Pd(II), Cu(I)) under Schlenk line conditions. Characterize via X-ray crystallography (SHELXL refinement) and cyclic voltammetry to study redox behavior. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) by varying solvent polarity and base strength. Monitor turnover frequency (TOF) and compare with analogous ligands (e.g., thiophenolate derivatives) .

Q. What experimental designs are suitable for investigating the compound’s reactivity under photolytic conditions?

- Methodology : Use a UV photoreactor (254–365 nm) with quartz vessels. Monitor reaction progress via GC-MS and UV-Vis spectroscopy. Quench aliquots at intervals to track intermediate formation (e.g., thiyl radicals). Conduct kinetic studies under varied light intensities and oxygen concentrations. Compare degradation pathways with computational predictions (TD-DFT for excited-state behavior) .

Q. How can crystallographic disorder in s-Pyridin-2-yl hexanethioate crystals be minimized during structure refinement?

- Methodology : Collect high-resolution data (θ < 25°) at synchrotron sources. Apply SHELXL’s PART and SUMP instructions to model disorder. Use restraints (e.g., SIMU, DELU) for thermal parameters. Validate with R/wR convergence tests and Hirshfeld surface analysis. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Data Contradiction and Validation

Q. How should conflicting reports about the compound’s solubility in polar aprotic solvents be addressed?

- Methodology : Conduct systematic solubility tests in DMSO, DMF, and acetonitrile at 25°C using UV-Vis calibration curves. Account for batch-to-batch variability by analyzing elemental composition (CHNS-O). Validate with Hansen solubility parameters (HSPiP software) and molecular dynamics simulations (e.g., COSMO-RS) .

Q. What statistical methods are appropriate for evaluating reproducibility in catalytic performance studies?

- Methodology : Apply ANOVA to compare TOF values across triplicate trials. Use Grubbs’ test to identify outliers. Report confidence intervals (95%) and effect sizes. For small datasets, employ non-parametric tests (e.g., Mann-Whitney U). Include error bars in Arrhenius plots to assess activation energy uncertainty .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 78–80°C (DSC) | |

| λ (UV) | 275 nm (ε = 1.2 × 10 Mcm) | |

| -NMR (CDCl) | δ 8.50 (d, 1H, Py-H), 2.85 (t, 2H, S-CH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.